molecular formula C22H21N3O3 B3037358 2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol CAS No. 477868-51-2

2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol

Cat. No.: B3037358
CAS No.: 477868-51-2
M. Wt: 375.4 g/mol
InChI Key: APFXUOIBPCBSTB-UHFFFAOYSA-N
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Description

2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol is a complex organic compound that features a quinazoline core with dimethoxy substitutions and a naphthyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide under high-temperature conditions.

    Naphthyl Substitution: The naphthyl group is introduced via a nucleophilic substitution reaction, where a naphthyl halide reacts with the quinazoline derivative.

    Final Coupling: The final step involves coupling the quinazoline derivative with an ethanolamine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the quinazoline ring, potentially reducing it to a dihydroquinazoline derivative.

    Substitution: The methoxy groups and the naphthyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The naphthyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperazine-4-amino-6,7-dimethoxyquinazoline
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Uniqueness

2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol is unique due to the presence of both the naphthyl group and the ethanolamine moiety, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

IUPAC Name

2-[(6,7-dimethoxyquinazolin-4-yl)amino]-1-naphthalen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-20-10-17-18(11-21(20)28-2)24-13-25-22(17)23-12-19(26)16-8-7-14-5-3-4-6-15(14)9-16/h3-11,13,19,26H,12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFXUOIBPCBSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC(C3=CC4=CC=CC=C4C=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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